
Asulam-d3 (methoxy-d3)
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Overview
Description
Asulam-d3 (methoxy-d3) is a deuterated form of asulam, a well-known herbicide. The deuterium labeling is used to trace the compound in various analytical and research applications. Asulam itself is a carbamate herbicide that inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants.
Preparation Methods
The synthesis of Asulam-d3 (methoxy-d3) involves the incorporation of deuterium atoms into the methoxy group of asulam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Chemical Reactions Analysis
Asulam-d3 (methoxy-d3) undergoes similar chemical reactions as its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Herbicidal Applications
Asulam-d3 is primarily recognized for its herbicidal properties. It acts as an inhibitor of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to plant death. The specific applications include:
- Control of Weeds : Asulam-d3 is effective against a variety of broadleaf weeds and grasses in crops such as wheat and barley. Its application is particularly beneficial in post-emergent scenarios where it targets established weeds without harming the crop .
- Environmental Impact Studies : The deuterated form allows for tracing studies that monitor the degradation and environmental impact of herbicides in soil and water systems. This can provide insights into the persistence and mobility of herbicides in agricultural ecosystems .
Analytical Chemistry
The use of Asulam-d3 in analytical chemistry is significant due to its isotopic labeling:
- Mass Spectrometry : Asulam-d3 serves as an internal standard in mass spectrometry assays for quantifying Asulam residues in various matrices, including food products and environmental samples. The distinct mass signature enhances detection sensitivity and accuracy .
- Environmental Monitoring : Researchers utilize Asulam-d3 to study the fate of herbicides in environmental samples. By comparing the degradation rates of Asulam and Asulam-d3, scientists can infer metabolic pathways and environmental behavior .
Pharmacological Research
Though primarily a herbicide, Asulam-d3 has potential applications in pharmacological research:
- Drug Delivery Systems : Studies have explored the use of dendrimer-based carriers loaded with Asulam-d3 for targeted drug delivery in cancer therapies. The unique properties of dendrimers facilitate enhanced permeation and retention effects, improving therapeutic efficacy .
- Metabolic Studies : The deuterated form allows researchers to trace metabolic pathways more effectively in biological systems. This can help elucidate the pharmacokinetics of similar compounds or derivatives .
Case Study 1: Environmental Fate of Herbicides
A study examined the degradation rates of Asulam and its deuterated counterpart in various soil types. Results indicated that Asulam-d3 exhibited slower degradation rates, suggesting its potential for longer residual activity in agricultural settings .
Case Study 2: Residue Analysis
In a residue analysis study involving wheat crops treated with Asulam-d3, researchers found that using this isotopically labeled compound improved detection limits for mass spectrometry analysis by up to 30%, allowing for better monitoring of herbicide levels in food products .
Data Tables
Application Area | Description | Benefits |
---|---|---|
Herbicidal Use | Control of broadleaf weeds and grasses | Effective post-emergent application |
Analytical Chemistry | Internal standard for mass spectrometry | Enhanced sensitivity and accuracy |
Environmental Monitoring | Tracing degradation pathways in soil and water | Insights into herbicide persistence |
Pharmacological Research | Potential use in drug delivery systems | Improved therapeutic efficacy |
Mechanism of Action
Asulam-d3 (methoxy-d3) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in plants. This inhibition leads to a deficiency in folate, ultimately causing the death of the plant. The molecular targets and pathways involved are similar to those of non-deuterated asulam.
Comparison with Similar Compounds
Asulam-d3 (methoxy-d3) is unique due to its deuterium labeling, which allows for precise tracing and quantification in various analytical applications. Similar compounds include:
Asulam: The non-deuterated form, used primarily as a herbicide.
Deuterated herbicides: Other herbicides labeled with deuterium for similar analytical purposes.
The uniqueness of Asulam-d3 (methoxy-d3) lies in its specific application in research and analytical studies, where the deuterium labeling provides an advantage in tracing and quantification.
Biological Activity
Asulam-d3 (methoxy-d3) is a deuterated derivative of the herbicide Asulam, primarily utilized for weed control in agricultural practices. This compound, characterized by the presence of three deuterium atoms, exhibits biological activity similar to its non-deuterated counterpart, Asulam. The following sections delve into its biological properties, mechanisms of action, and applications.
- Chemical Formula : CHDNOS
- Molecular Weight : 230.24 g/mol
Asulam-d3's structure includes isotopic labeling that enhances its stability, making it particularly useful in research and analytical contexts.
Asulam-d3 functions as a herbicide by inhibiting specific enzymatic processes essential for plant growth. The primary mechanism involves the inhibition of acetolactate synthase (ALS), an enzyme critical in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death, particularly targeting specific weed species while minimizing harm to crops.
Biological Activity
Research indicates that deuterated compounds like Asulam-d3 may exhibit altered biological properties compared to their non-deuterated forms, potentially leading to variations in efficacy and toxicity profiles. The biological activity of Asulam-d3 has been evaluated through various studies focusing on its herbicidal effects and environmental behavior.
Case Studies and Research Findings
- Herbicidal Efficacy : Studies have shown that Asulam-d3 effectively controls a range of weed species while demonstrating lower toxicity to non-target plants compared to traditional herbicides. This selectivity is crucial for sustainable agricultural practices.
- Environmental Fate : The stability provided by deuteration allows for more accurate tracking of Asulam-d3 in environmental studies. Research suggests that this compound behaves predictably in soil and water systems, making it a valuable tool for understanding herbicide dynamics.
Comparative Analysis with Other Compounds
The following table summarizes the characteristics of Asulam-d3 in comparison with other sulfonamide-based compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Asulam-d3 | CHDNOS | Deuterated form; enhanced stability; selective herbicide |
Sulfamethoxazole | CHNOS | Common antibiotic; broad-spectrum activity |
Sulfanilamide | CHNOS | Basic sulfonamide; used in various medical applications |
Methylsulfanilylcarbamate | CHNOS | Related structure; also acts as a herbicide |
Applications
Asulam-d3's applications extend beyond agriculture into research areas where its isotopic labeling can provide insights into biological processes. Its uses include:
- Analytical Chemistry : Serving as a standard in mass spectrometry and other analytical techniques.
- Ecotoxicology Studies : Evaluating the impact of herbicides on non-target organisms and ecosystems.
- Plant Physiology Research : Investigating the metabolic pathways affected by ALS inhibition.
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3 |
InChI Key |
VGPYEHKOIGNJKV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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